REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH:12]([CH3:14])[CH3:13])[C:6]2=O.C1COCC1.CO.[BH4-].[Na+]>O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH:12]([CH3:14])[CH3:13])=[CH:6]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
73.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CC(C(C2=CC=C1)=O)C(C)C
|
Name
|
THF methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
mixture
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring for 2 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1500 ml of toluene
|
Type
|
ADDITION
|
Details
|
2.0 g of p-TosOH was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WASH
|
Details
|
This column was additionally washed with 250 ml of toluene
|
Type
|
CUSTOM
|
Details
|
The combined organic fractions were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated by vacuum distillation (bp 128-132° C./4 mm Hg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |